molecular formula C17H15NO4S B11995181 3-(2-Methyl-4-thiazolyl)-6-ethyl-7-acetoxychromanone CAS No. 80761-86-0

3-(2-Methyl-4-thiazolyl)-6-ethyl-7-acetoxychromanone

Cat. No.: B11995181
CAS No.: 80761-86-0
M. Wt: 329.4 g/mol
InChI Key: OZPWUAPSQDPYDZ-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-oxo-4H-chromen-3-carbaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-oxo-4H-chromen-3-yl acetate
  • 3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate
  • 6-ethyl-3-(1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiazolyl and acetate moieties, enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

80761-86-0

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C17H15NO4S/c1-4-11-5-12-16(6-15(11)22-10(3)19)21-7-13(17(12)20)14-8-23-9(2)18-14/h5-8H,4H2,1-3H3

InChI Key

OZPWUAPSQDPYDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C

Origin of Product

United States

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